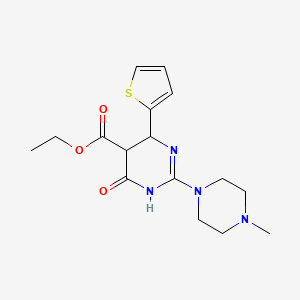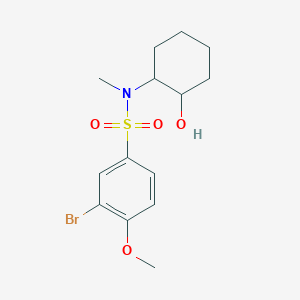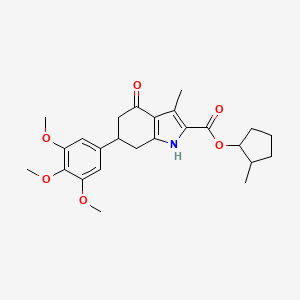
ethyl 2-(4-methyl-1-piperazinyl)-4-oxo-6-(2-thienyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
説明
The compound belongs to a class of organic molecules with potential for various biological activities. These compounds are characterized by their complex structure, including a pyrimidine ring, which is a common moiety in many drugs and biologically active molecules.
Synthesis Analysis
Synthesis approaches for related pyrimidine derivatives involve multi-step chemical reactions, starting from basic heterocyclic frameworks. For instance, Dolzhenko et al. (2006) described a synthesis pathway involving pyrimidine ring annulation to obtain similar complex structures (Dolzhenko, Chui, & Dolzhenko, 2006).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the compound , often exhibits interesting features such as tautomerism and dynamic equilibrium in solution, as discussed by Dolzhenko et al. (2006) in their study on similar compounds (Dolzhenko, Chui, & Dolzhenko, 2006). These structural properties are crucial for understanding the compound's chemical behavior and potential interactions.
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives can lead to a variety of products depending on the reaction conditions and reactants used. For example, the work of Youssef et al. (2011) on related compounds demonstrates the versatility of pyrimidine derivatives in undergoing transformations to yield new heterocyclic systems with potential biological activities (Youssef, Abbady, Ahmed, & Omar, 2011).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Studies like those by Xu Qi, Ming Shao, and Chen-Xin Li (2008) on structurally similar compounds provide insight into how molecular arrangements affect these properties (Xu Qi, Ming Shao, & Chen-Xin Li, 2008).
Chemical Properties Analysis
The reactivity of pyrimidine derivatives, including reactions with various reagents and their behavior under different chemical conditions, has been a subject of study. The research often focuses on exploring the synthesis of new compounds with enhanced or desirable properties, as demonstrated by the synthesis and evaluation of derivatives for biological activities in studies by Mallesha et al. (2012) (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
科学的研究の応用
Synthesis of Novel Heterocyclic Systems
Researchers have developed methods for synthesizing new heterocyclic systems incorporating the pyrimidine core, which are valuable in medicinal chemistry for their biological activities. For instance, a study detailed the preparation of heterocyclic compounds showing excellent biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, indicating their potential as antibacterial and antifungal agents (M. Youssef et al., 2011). Similarly, another research effort synthesized derivatives with significant analgesic and anti-inflammatory activities, highlighting their potential as therapeutic agents (A. Abu‐Hashem et al., 2020).
Antiproliferative Activities
The compound has been a precursor in synthesizing derivatives with notable antiproliferative effects against human cancer cell lines, indicating its utility in cancer research. A study synthesized new pyrido[1,2-a]pyrimidin-4-one derivatives, showing significant activity against multiple cancer cell lines, suggesting these compounds' potential as anticancer agents (L. Mallesha et al., 2012).
Development of Anti-Inflammatory Agents
The chemical scaffold derived from "ethyl 2-(4-methyl-1-piperazinyl)-4-oxo-6-(2-thienyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate" has been explored for the synthesis of compounds with COX-2 inhibitory activity, highlighting its role in developing new anti-inflammatory agents. One study synthesized compounds with high inhibitory activity on COX-2 selectivity, displaying considerable analgesic and anti-inflammatory activities (A. Abu‐Hashem et al., 2020).
Antibacterial Applications
The compound's derivatives have shown promise as antibacterial agents, particularly against gram-negative bacteria, including Pseudomonas aeruginosa. This is illustrated by the preparation and antibacterial activity assessment of a series of derivatives, with some exhibiting greater activity than standard treatments (J. Matsumoto & S. Minami, 1975).
特性
IUPAC Name |
ethyl 2-(4-methylpiperazin-1-yl)-6-oxo-4-thiophen-2-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-3-23-15(22)12-13(11-5-4-10-24-11)17-16(18-14(12)21)20-8-6-19(2)7-9-20/h4-5,10,12-13H,3,6-9H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESSIJLEHAFATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-cyclohexyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4580389.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B4580396.png)

![isopropyl 2-[(2-cyano-3-{4-[(3,4-dichlorobenzyl)oxy]phenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B4580414.png)
![N-2-furyl-4-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4580418.png)
![N'-[1-(3-hydroxyphenyl)ethylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4580422.png)
![N-[4-(benzyloxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4580427.png)
![2-({[(1Z)-1-(3,4-dichlorophenyl)ethylidene]amino}oxy)ethyl imidothiocarbamate hydrochloride](/img/structure/B4580428.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4580441.png)

![5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4580453.png)
![3-(8-methyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile](/img/structure/B4580459.png)
![4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzamide](/img/structure/B4580473.png)